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Compound of Interest

Compound Name: 3-Bromo Midodrine

Cat. No.: B584898

Abstract

This document provides a comprehensive guide for the chemical synthesis of 3-Bromo
Midodrine (2-Amino-N-[2-(3-bromo-2,5-dimethoxyphenyl)-2-hydroxyethyl]acetamide), a
halogenated derivative of Midodrine, intended for research and development purposes.
Midodrine is a well-established al-adrenergic receptor agonist used clinically to treat
orthostatic hypotension.[1][2] The introduction of a bromine atom onto the phenyl ring offers a
valuable tool for structure-activity relationship (SAR) studies, metabolic stability investigations,
and the development of novel pharmacological probes. This guide details a proposed multi-
step synthetic pathway, providing in-depth, step-by-step protocols, characterization methods,
and critical safety considerations.

Introduction and Rationale

Midodrine is a prodrug that is metabolized into its active form, desglymidodrine, which exerts its
therapeutic effect by increasing vascular tone.[2][3] The synthesis of analogs is a cornerstone
of medicinal chemistry, allowing researchers to probe the interactions between a drug and its
biological target. The strategic placement of a bromine atom on the aromatic ring of Midodrine
can significantly alter its physicochemical properties, such as lipophilicity and electronic
distribution. These modifications can influence receptor binding affinity, metabolic pathways,
and pharmacokinetic profiles.

The synthesis of 3-Bromo Midodrine, for which the CAS number is 1797102-13-6, provides a
novel compound for investigating these effects.[4] This protocol adapts established synthetic
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routes for Midodrine, commencing with a brominated precursor to achieve the target molecule.
The procedures outlined herein are designed for a laboratory setting and assume the user is a
trained research scientist familiar with standard organic synthesis techniques.

Proposed Synthetic Pathway Overview

The synthesis of 3-Bromo Midodrine is a multi-step process that begins with the bromination
of 1,4-dimethoxybenzene, followed by a sequence of reactions to build the side chain. This
pathway is a logical adaptation of known Midodrine synthesis strategies.[1][5][6] The key is the
initial introduction of the bromo-substituent on the starting aromatic ring.

The overall transformation can be visualized as follows:
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Caption: Proposed synthetic pathway for 3-Bromo Midodrine.
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Materials and Reagents

This section details the necessary reagents for the synthesis. All chemicals should be of high

purity (=98%) unless otherwise specified.

Molecular Weight (  Supplier
Reagent Molecular Formula .
g/mol ) Suggestion
1-Bromo-2,5- . .
) CsHoBrO:2 217.06 Sigma-Aldrich

dimethoxybenzene

Chloroacetyl Chloride C2H2CI20 112.94 Sigma-Aldrich

Aluminum Chloride ) )
AlICIs 133.34 Sigma-Aldrich

(Anhydrous)

Dichloromethane : S
CH2Clz 84.93 Fisher Scientific

(DCM), Anhydrous

Sodium Azide NaNs 65.01 Acros Organics

Palladium on Carbon ) )
Pd/C 106.42 (Pd) Sigma-Aldrich

(10%)

Sodium Borohydride NaBHa 37.83 Sigma-Aldrich

Methanol (MeOH), ) S
CH4O 32.04 Fisher Scientific

Anhydrous

Ethyl Acetate (EtOAC) CaHsO2 88.11 VWR Chemicals

Hydrochloric Acid ]
HCI 36.46 VWR Chemicals

(HCI), conc.

Sodium Bicarbonate ) S
NaHCOs 84.01 Fisher Scientific

(NaHCO:3)

Magnesium Sulfate . S
MgSOa 120.37 Fisher Scientific

(MgSO0a4), Anhydrous

Detailed Experimental Protocols
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Extreme caution is advised when working with sodium azide and organic azides, as they are

toxic and potentially explosive.[6][7] All reactions should be performed in a well-ventilated fume

hood with appropriate personal protective equipment (PPE), including safety glasses, a lab

coat, and chemical-resistant gloves.

Step 1: Synthesis of 2-Chloro-1-(3-bromo-2,5-
dimethoxyphenyl)ethan-1-one

This step involves a Friedel-Crafts acylation of the brominated aromatic starting material.

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq).

Solvent: Add anhydrous dichloromethane (DCM) to the flask. Cool the suspension to 0°C in
an ice bath.

Reagent Addition: Slowly add chloroacetyl chloride (1.1 eq) to the stirred suspension.

Starting Material: Dissolve 1-bromo-2,5-dimethoxybenzene (1.0 eq) in anhydrous DCM and
add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

Reaction: After the addition is complete, allow the reaction to warm to room temperature and
stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Work-up: Carefully quench the reaction by pouring it into a beaker of crushed ice and
concentrated HCI.

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract
the aqueous layer twice with DCM.

Washing: Combine the organic layers and wash sequentially with saturated sodium
bicarbonate solution and brine.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter,
and concentrate under reduced pressure to yield the crude product.
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 Purification: Purify the crude product by column chromatography on silica gel or
recrystallization to obtain the pure ketone.

Step 2: Synthesis of 2-Azido-1-(3-bromo-2,5-
dimethoxyphenyl)ethan-1-one

This step introduces the azide group, which will later be reduced to the primary amine.

o Setup: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent such as acetone or
DMF in a round-bottom flask.

o Reagent Addition: Add sodium azide (1.5 eq) to the solution.
e Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

o Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl
acetate.

» Washing and Drying: Wash the combined organic extracts with brine, dry over anhydrous
sodium sulfate, and concentrate under reduced pressure. The resulting organic azide should
be handled with extreme care and used immediately in the next step without extensive
purification.

Step 3 & 4: Synthesis of 2-Amino-1-(3-bromo-2,5-
dimethoxyphenyl)ethanol

This two-part step involves the reduction of the azide to an amine, followed by the reduction of
the ketone to an alcohol.

o Azide Reduction: Dissolve the crude azide from Step 2 in methanol. Carefully add 10% Pd/C
catalyst.

o Hydrogenation: Subject the mixture to hydrogenation (Hz gas, balloon pressure or Parr
shaker) until the reaction is complete (monitored by TLC).

« Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash
the pad with methanol.
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Ketone Reduction: Concentrate the filtrate, re-dissolve the resulting amino-ketone in
methanol, and cool to 0°C. Add sodium borohydride (1.5 eq) portion-wise.

Reaction: Stir for 2-3 hours at room temperature.

Work-up: Quench the reaction by the slow addition of water. Remove the methanol under
reduced pressure.

Extraction: Extract the aqueous residue with ethyl acetate. Wash the combined organic
layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the amino
alcohol intermediate.

Step 5 & 6: Synthesis of 2-Azido-N-[2-(3-bromo-2,5-
dimethoxyphenyl)-2-hydroxyethyl]acetamide

This sequence builds the glycinamide side chain.

Acylation: Dissolve the amino alcohol from Step 4 (1.0 eq) in DCM. Cool to 0°C and add a
base such as triethylamine (1.2 eq). Slowly add chloroacetyl chloride (1.1 eq).[6][8]

Reaction: Stir at 0°C for 1 hour and then at room temperature for 3-4 hours.

Work-up: Wash the reaction mixture with water and brine. Dry the organic layer and
concentrate.

Azide Substitution: Without further purification, dissolve the resulting chloroacetamide in
DMF and add sodium azide (1.5 eq).

Reaction: Heat the mixture to 50-60°C and stir overnight.

Extraction: Cool the mixture, pour into water, and extract with ethyl acetate. Wash with brine,
dry, and concentrate to yield the azido-acetamide intermediate. Again, handle this azide with

care.

Step 7: Synthesis of 3-Bromo Midodrine (Final Product)

The final step is the reduction of the terminal azide to the primary amine.
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e Reduction: Dissolve the azido-acetamide from Step 6 in methanol. Add 10% Pd/C catalyst.

e Hydrogenation: Stir the mixture under an atmosphere of hydrogen (Hz) until the starting
material is consumed (monitored by TLC).

« Filtration and Concentration: Filter the reaction through Celite and concentrate the filtrate
under reduced pressure.

 Purification: Purify the crude product by column chromatography on silica gel.

o Salt Formation (Optional): For improved stability and solubility, the final product can be
converted to its hydrochloride salt by dissolving the free base in a minimal amount of ethanol
or isopropanol and adding a solution of HCI in isopropanol.[6][7] The resulting precipitate can
be collected by filtration.

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed using

modern analytical techniques.
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Technique

Expected Observations for 3-Bromo
Midodrine

HPLC (High-Performance Liquid
Chromatography)

A single major peak with a specific retention
time. A reverse-phase C18 column with a mobile
phase of acetonitrile/water (with TFA or formic

acid) is a good starting point.[3][9][10]

LC-MS/MS (Liquid Chromatography-Mass
Spectrometry)

The parent ion mass should correspond to the
molecular weight of 3-Bromo Midodrine
(C12H17BrN204, MW: 333.18). Expected [M+H]*
at m/z 333/335 (isotopic pattern for Br).[11]

1H NMR (Proton Nuclear Magnetic Resonance)

The spectrum should show characteristic peaks
for aromatic protons, methoxy groups, and the
aliphatic side chain protons, consistent with the

proposed structure.

UV-Vis Spectrophotometry

An absorbance maximum should be observed,
likely around 280-290 nm, characteristic of the

substituted benzene ring.[9]

Workflow Visualization

The laboratory workflow from setup to final analysis can be summarized as follows:

Synthesis & Purification

Chemical Reaction
(Steps 1-7)

Reaction Setup
(Glassware, Reagents)

Work-up &
Extraction

Analysis & QC
Purification " -
Quality Control Data Analysis &
(CnmEEe (HPLC, LC-MS, NMR) Interpretation

Recrystallization)

Click to download full resolution via product page

Caption: General laboratory workflow for synthesis and analysis.
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Safety Precautions

Chemical Hazards: This synthesis involves several hazardous materials.

o Sodium Azide (NaNs): Highly toxic and can form explosive heavy metal azides. Do not
allow contact with metal spatulas or surfaces. Quench any residual azide carefully.[6]

o Organic Azides: Intermediates are potentially explosive, especially if heated or subjected
to shock. Use them immediately and avoid isolation and storage if possible.

o Corrosive Reagents: Chloroacetyl chloride and aluminum chloride are corrosive and
moisture-sensitive. Handle them in a fume hood with appropriate gloves and face
protection.[12]

o Solvents: Dichloromethane is a suspected carcinogen.[13] Handle all organic solvents in a
well-ventilated area.

Personal Protective Equipment (PPE): A flame-retardant lab coat, safety goggles, and
appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.

Waste Disposal: Dispose of all chemical waste according to institutional and local
regulations. Azide-containing waste requires special handling and should be quenched
before disposal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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